![molecular formula C20H21N7O5 B13431126 N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid is a compound known for its significant role in medicinal chemistry, particularly as an antineoplastic agent. This compound is structurally related to folic acid and is used in the treatment of various cancers due to its ability to inhibit cell division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid involves the alkylation of diethyl N-[4-(methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent. The resulting hydroiodide is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-dose therapy in cancer treatment has driven the need for efficient production methods .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the pteridine ring system.
Reduction: Reduction reactions can modify the amino groups.
Substitution: Commonly involves the replacement of functional groups on the benzoyl or pteridine rings.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives, while substitution reactions can produce various benzoyl derivatives .
Scientific Research Applications
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pteridine chemistry.
Biology: Investigated for its role in cellular metabolism and enzyme inhibition.
Medicine: Extensively used in cancer chemotherapy, particularly for treating acute leukemia and other malignancies.
Industry: Employed in the synthesis of other pharmaceutical agents and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are necessary for DNA, RNA, and protein synthesis. By blocking this pathway, the compound effectively inhibits cell division and growth, making it a potent antineoplastic agent .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another antineoplastic agent with a similar structure and mechanism of action.
Aminopterin: An older compound with similar properties but higher toxicity.
Uniqueness
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid is unique due to its specific structural modifications that enhance its efficacy and reduce toxicity compared to older compounds like aminopterin .
Properties
Molecular Formula |
C20H21N7O5 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-(2,4-diaminopteridin-7-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)24-12(9-23-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,24,26,27)/t13-/m0/s1 |
InChI Key |
CCLBVMZRXSTKOI-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CN=C3C(=NC(=NC3=N2)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CN=C3C(=NC(=NC3=N2)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


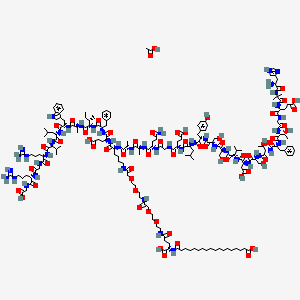
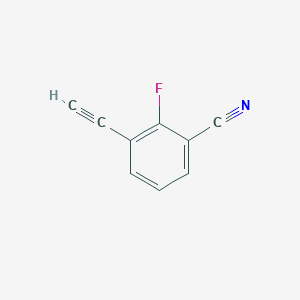

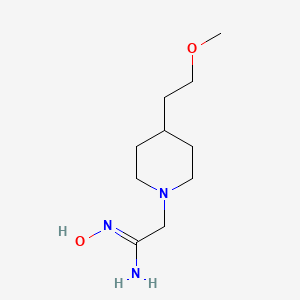
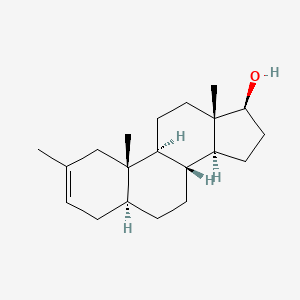
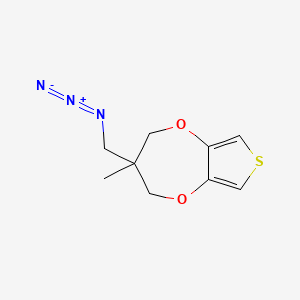
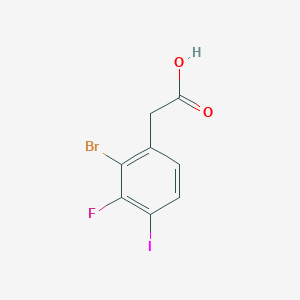


![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
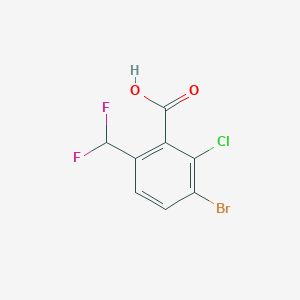
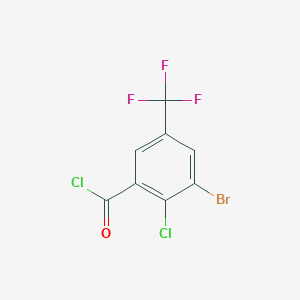
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
